molecular formula C10H13Cl2N B3118258 N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride CAS No. 23530-84-9

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride

Cat. No.: B3118258
CAS No.: 23530-84-9
M. Wt: 218.12 g/mol
InChI Key: UTFZNGGIKVXBRF-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is characterized by the presence of a benzyl group attached to an amine group, with a chlorine atom substituted at the para position of the benzyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFZNGGIKVXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-84-9
Record name Benzenemethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23530-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorobenzylamine or 4-chlorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Reaction Pathways

This compound can undergo various chemical reactions, including:

  • Oxidation : Producing aldehydes or carboxylic acids.
  • Reduction : Yielding amine or alcohol derivatives.
  • Substitution : The chlorine atom can be replaced with other functional groups through nucleophilic substitution.

Applications in Scientific Research

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride has diverse applications across multiple fields:

Chemistry

  • Intermediate in Synthesis : It serves as an important building block in organic synthesis, facilitating the creation of more complex molecules.

Biology

  • Enzyme Inhibition Studies : The compound's structural similarity to biologically active compounds makes it useful for studying enzyme inhibition and receptor binding mechanisms.

Medicine

  • Therapeutic Investigations : Research has focused on its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit significant biological activity against various pathogens.

Industry

  • Specialty Chemicals Production : It is utilized in the manufacturing of specialty chemicals and pharmaceuticals, contributing to advancements in drug development.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, this compound was evaluated for its antimicrobial properties against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Interaction

Research involving enzyme kinetics demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This finding supports its use in drug design aimed at modulating enzyme activity for therapeutic purposes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)ethanamine hydrochloride
  • N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride

Uniqueness

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a propenyl group attached to the amine. This structural variation can result in different chemical reactivity and biological activity compared to other similar compounds. For instance, the propenyl group may confer additional binding affinity to certain molecular targets, enhancing its effectiveness in specific applications.

Biological Activity

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C10H12ClN·HCl
  • Molecular Weight: 219.17 g/mol

The compound belongs to the class of organic compounds known as benzylamines, characterized by a benzyl group attached to an amine. Its structural features suggest potential interactions with various biological targets.

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. The compound can mimic natural substrates, leading to inhibition of enzyme activity, which is crucial in various biochemical pathways. For instance, it has been noted for its potential to inhibit certain enzymes involved in cancer cell proliferation and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane depolarization and activation of caspases, crucial for programmed cell death.

Table 1: Anticancer Activity Data

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa (Cervical)5.0Induction of apoptosis
HL-60 (Leukemia)7.5Caspase activation
AGS (Gastric)6.3Cell cycle arrest

In one study, the compound demonstrated significant cytotoxic effects on various human cancer cell lines, with IC50 values ranging from 5.0 to 7.5 µg/mL, indicating its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against a range of bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus>500
Escherichia coli>500
Bacillus subtilis>500

While the MIC values indicate limited potency against these strains, the compound's structural characteristics suggest potential for further optimization.

Study on Cancer Cell Lines

In a recent study assessing the effects of this compound on cancer cell lines, researchers observed that treatment led to significant cell death at concentrations above 5 µg/mL. The study reported late apoptotic cell percentages reaching up to 49.90% at higher concentrations, highlighting the compound's efficacy in triggering apoptosis .

Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibition capabilities of this compound. The compound was found to inhibit specific enzymes critical for tumor growth, suggesting its potential role as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride?

  • Methodology : The compound is commonly synthesized via alkylation of allylamine (2-propen-1-amine) with 4-chlorobenzyl chloride. This reaction typically proceeds under basic conditions (e.g., NaHCO₃ or Et₃N) to deprotonate the amine and facilitate nucleophilic substitution. For example, analogous methods (General Method A) involve reacting substituted aldehydes or benzyl halides with amine precursors, followed by HCl salt formation .
  • Key Considerations : Stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) and reaction time (12–24 hours) are critical for minimizing byproducts like dialkylated amines .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for the allyl (-CH₂-CH=CH₂) and 4-chlorobenzyl (-CH₂-C₆H₄Cl) groups. For example, allylic protons typically appear at δ 5.1–5.9 ppm (multiplet), while aromatic protons resonate at δ 7.2–7.4 ppm (doublets) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For related compounds, HRMS accuracy within ±0.0002 Da is standard .
  • LCMS : Monitor purity (e.g., tR = 1.2–1.3 minutes with >95% homogeneity) .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance the yield and purity of this compound during synthesis?

  • Optimization Strategies :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency in biphasic systems .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) or preparative HPLC (for polar impurities) achieves >98% purity. For example, derivatives in were purified via HPLC with 75–85% recovery .

Q. What strategies are effective in resolving conflicting NMR data when characterizing derivatives of this compound?

  • Approaches :

  • Variable Temperature NMR : Resolve overlapping signals (e.g., allylic protons) by altering sample temperature .
  • COSY/HSQC Experiments : Assign coupled protons (e.g., aromatic vs. aliphatic regions) and correlate ¹H-¹³C shifts .
  • Deuteration Studies : Exchange labile protons (e.g., -NH) with D₂O to simplify spectra .
    • Case Study : In , compound 5 showed aromatic proton shifts at δ 7.28–7.50 ppm, while compound 7 exhibited upfield shifts (δ 7.36–7.79 ppm) due to steric effects from the 3-methylbutanal substituent .

Q. In multi-step syntheses involving this compound, how can intermediates be efficiently isolated and characterized?

  • Isolation : Use liquid-liquid extraction (e.g., CH₂Cl₂/H₂O) for acid-base partitioning of intermediates. For example, freebase amines are extracted into organic phases, while HCl salts precipitate in aqueous layers .
  • Characterization Workflow :

TLC : Monitor reaction progress (Rf values vs. standards) .

FT-IR : Confirm functional groups (e.g., -NH at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride
Reactant of Route 2
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N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride

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